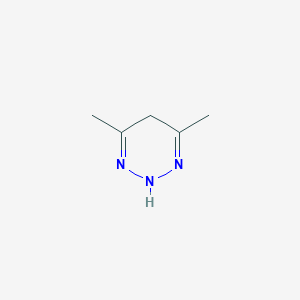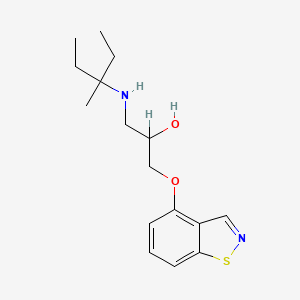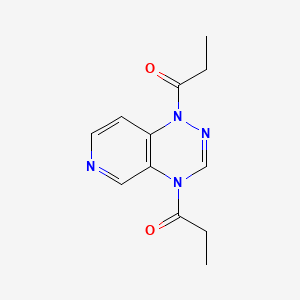
4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide group and a hydrazinyl-oxo-phenylprop-enyl moiety. It is often studied for its potential biological activities and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The resulting intermediate is then reacted with 3-oxo-1-phenylprop-1-en-2-yl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzamides, hydrazones, and oxides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with certain enzymes, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)acetamide
- 4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)phenylacetamide
Uniqueness
4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both hydrazinyl and oxo groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
76102-47-1 |
|---|---|
Molekularformel |
C16H14ClN3O2 |
Molekulargewicht |
315.75 g/mol |
IUPAC-Name |
4-chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide |
InChI |
InChI=1S/C16H14ClN3O2/c17-13-8-6-12(7-9-13)15(21)19-14(16(22)20-18)10-11-4-2-1-3-5-11/h1-10H,18H2,(H,19,21)(H,20,22) |
InChI-Schlüssel |
WMMNJXDUADQXNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C(=O)NN)NC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)
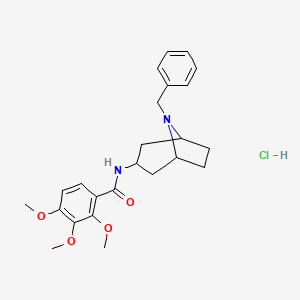

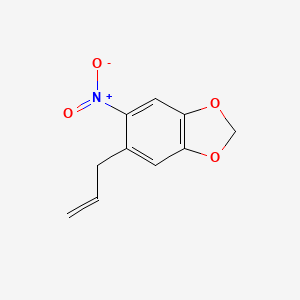

![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)


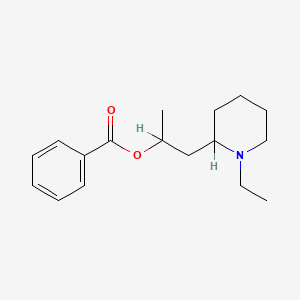
![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)
